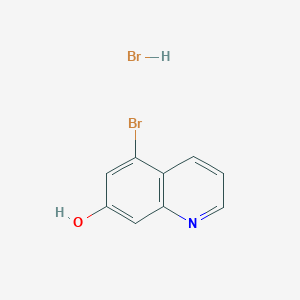

5-Bromoquinolin-7-ol;hydrobromide

説明

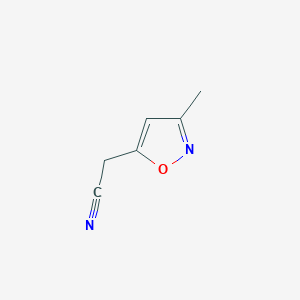

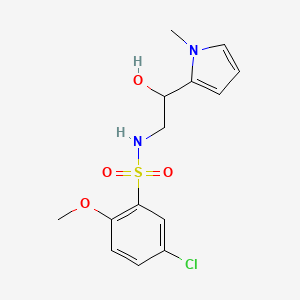

5-Bromoquinolin-7-ol hydrobromide, also known as 5-BQOH.HBr, is a chemical compound used in various scientific experiments. It has a molecular weight of 304.97 .

Molecular Structure Analysis

The InChI code for 5-Bromoquinolin-7-ol hydrobromide is1S/C9H6BrNO.BrH/c10-8-4-6(12)5-9-7(8)2-1-3-11-9;/h1-5,12H;1H . This indicates the presence of a bromine atom at the 5th position and a hydroxyl group at the 7th position of the quinoline ring. Physical And Chemical Properties Analysis

5-Bromoquinolin-7-ol hydrobromide is a powder at room temperature . It has a molecular weight of 304.97 .科学的研究の応用

Organic Chemistry

Application Summary

In organic chemistry, 5-Bromoquinolin-7-ol;hydrobromide serves as a versatile intermediate for the synthesis of complex quinoline derivatives. These derivatives are crucial in the development of various organic compounds due to their unique structural and chemical properties .

Methods of Application

The compound is utilized in reactions such as nucleophilic substitution, where it can act as a substrate for the introduction of various functional groups. This process often involves the use of catalysts and specific reaction conditions to achieve the desired product .

Results and Outcomes

The synthesis of quinoline derivatives using 5-Bromoquinolin-7-ol;hydrobromide has resulted in compounds with high purity and yields. These derivatives are then further applied in the synthesis of pharmaceuticals and other organic materials .

Medicinal Chemistry

Application Summary

In medicinal chemistry, 5-Bromoquinolin-7-ol;hydrobromide is used to create quinoline-based compounds that are potential candidates for drug development. Quinolines are known for their antimalarial, antibacterial, and anticancer properties .

Methods of Application

The compound is incorporated into larger molecular structures that mimic the active sites of biological targets. This is achieved through a series of reactions, including condensation and cyclization, under controlled laboratory conditions .

Results and Outcomes

The resulting quinoline derivatives have shown promising biological activity in preliminary tests, indicating potential as therapeutic agents. Further testing and development are required to determine their efficacy and safety .

Pharmacology

Application Summary

Pharmacologically, 5-Bromoquinolin-7-ol;hydrobromide is explored for its role in creating pharmacophores for drug discovery. Its structure is key in the design of molecules with specific interactions with biological targets .

Methods of Application

The compound is used in high-throughput screening methods to identify active compounds. It undergoes various chemical transformations to produce a library of molecules for biological testing .

Results and Outcomes

Some derivatives have shown activity against cancer cell lines, with IC50 values ranging from 3.7 to 16.3 µM, suggesting their potential as anticancer agents .

Biochemistry

Application Summary

In biochemistry, 5-Bromoquinolin-7-ol;hydrobromide is studied for its biochemical interactions. It’s particularly of interest in enzyme inhibition studies due to its structural affinity to certain biochemical substrates .

Methods of Application

The compound is used in assays to determine its inhibitory effects on enzymes. It is often tagged with fluorescent markers to track its interaction within biological systems .

Results and Outcomes

Studies have shown that certain quinoline derivatives can effectively inhibit specific enzymes, which could lead to the development of new biochemical tools or therapeutic agents .

Environmental Science

Application Summary

In environmental science, research is conducted on the degradation products of 5-Bromoquinolin-7-ol;hydrobromide to assess their environmental impact. This includes studying their persistence and toxicity in various ecosystems .

Methods of Application

Analytical techniques such as chromatography and mass spectrometry are used to detect and quantify the presence of these compounds in environmental samples .

Results and Outcomes

The findings contribute to understanding the environmental fate of quinoline derivatives and inform regulatory decisions regarding their safe use and disposal .

Synthetic Organic Chemistry

Application Summary

5-Bromoquinolin-7-ol;hydrobromide is pivotal in synthetic organic chemistry for constructing quinoline scaffolds. These scaffolds are essential in synthesizing a wide range of organic compounds .

Methods of Application

The compound undergoes various synthetic routes, including transition metal-catalyzed reactions and green chemistry protocols, to construct the quinoline core .

Results and Outcomes

The development of these methods has led to more efficient and environmentally friendly synthetic pathways for quinoline derivatives, which are valuable in both research and industry .

This analysis provides a detailed look at the diverse applications of 5-Bromoquinolin-7-ol;hydrobromide across different scientific fields, highlighting its importance as a research chemical and its potential in various domains.

Analytical Chemistry

Application Summary

In analytical chemistry, 5-Bromoquinolin-7-ol;hydrobromide is used as a standard or reference compound in the calibration of analytical instruments. Its well-defined properties make it suitable for validating the accuracy and precision of analytical methods .

Methods of Application

The compound is often used in quantitative analysis techniques such as HPLC or GC-MS. It is precisely measured and used to create calibration curves that serve as a benchmark for the analysis of unknown samples .

Results and Outcomes

The use of 5-Bromoquinolin-7-ol;hydrobromide as a reference has led to the development of robust analytical methods with improved detection limits and quantification capabilities .

Material Science

Application Summary

In material science, the compound is investigated for its potential use in the creation of advanced materials, such as organic semiconductors or photovoltaic cells. Its molecular structure may contribute to desirable electronic properties .

Methods of Application

5-Bromoquinolin-7-ol;hydrobromide is incorporated into polymeric matrices or thin films. Its interaction with other materials is studied to understand its effect on the electrical and optical characteristics of the composite .

Results and Outcomes

Preliminary studies indicate that materials incorporating the compound exhibit enhanced conductivity and stability, making them promising candidates for electronic applications .

Agrochemistry

Application Summary

The agrochemical industry explores the use of 5-Bromoquinolin-7-ol;hydrobromide in the synthesis of pesticides and herbicides. Its derivatives may possess properties that are effective against a range of agricultural pests .

Methods of Application

Derivatives of the compound are synthesized and tested for their efficacy in controlling various pests. The compound’s reactivity allows for the creation of molecules that can target specific biological pathways in pests .

Results and Outcomes

Some derivatives have shown potential as selective and potent agrochemical agents, offering a new approach to pest management with reduced environmental impact .

Nanotechnology

Application Summary

In nanotechnology, 5-Bromoquinolin-7-ol;hydrobromide is studied for its role in the synthesis of nanomaterials. Its chemical structure can be used to guide the formation of nanoparticles with specific properties .

Methods of Application

The compound is used as a precursor in the synthesis of metallic or semiconductor nanoparticles. It can influence the size, shape, and distribution of nanoparticles during the synthesis process .

Results and Outcomes

The resulting nanoparticles have been utilized in various applications, such as catalysis and sensing, demonstrating the versatility of 5-Bromoquinolin-7-ol;hydrobromide in nanomaterials synthesis .

Chemical Engineering

Application Summary

Chemical engineers utilize 5-Bromoquinolin-7-ol;hydrobromide in process optimization studies. Its predictable reactivity is valuable for modeling and scaling up chemical processes .

Methods of Application

The compound is used in pilot studies to simulate larger-scale reactions. Its behavior under different conditions helps in designing efficient and safe industrial processes .

Results and Outcomes

These studies have led to the development of optimized reaction conditions that maximize yield and minimize waste, contributing to more sustainable chemical manufacturing practices .

Computational Chemistry

Application Summary

Computational chemists use 5-Bromoquinolin-7-ol;hydrobromide to model chemical interactions and predict the properties of novel compounds. Its well-characterized structure serves as a benchmark for computational algorithms .

Methods of Application

The compound is included in molecular simulations to understand its behavior in various environments. Advanced computational methods are used to predict its reactivity and interactions with other molecules .

Results and Outcomes

The insights gained from these simulations assist in the rational design of new compounds and the prediction of their properties before synthesis, streamlining the drug discovery process .

This extended analysis provides a deeper understanding of the multifaceted applications of 5-Bromoquinolin-7-ol;hydrobromide, showcasing its significance in advancing scientific research across a broad spectrum of disciplines.

Molecular Biology

Application Summary

In molecular biology, 5-Bromoquinolin-7-ol;hydrobromide is used as a molecular probe to study DNA interactions. Its structure allows it to intercalate with DNA strands, making it useful for understanding DNA dynamics .

Methods of Application

The compound is applied in fluorescence microscopy and gel electrophoresis to visualize and track DNA movement. It binds to DNA and can be detected due to its fluorescent properties .

Results and Outcomes

Experiments have shown that 5-Bromoquinolin-7-ol;hydrobromide can successfully bind to DNA, allowing researchers to observe DNA replication and transcription processes in real-time .

Photophysics

Application Summary

In photophysics, the compound is studied for its light-absorbing and emitting properties. These properties are important for the development of new photonic devices .

Methods of Application

5-Bromoquinolin-7-ol;hydrobromide is used in spectroscopic studies to measure its absorption and emission spectra. The data is used to understand the electronic transitions within the molecule .

Results and Outcomes

The studies have provided valuable information about the photophysical behavior of quinoline derivatives, which can be applied to the design of organic light-emitting diodes (OLEDs) and other photonic devices .

Quantum Chemistry

Application Summary

Quantum chemists are interested in 5-Bromoquinolin-7-ol;hydrobromide for its potential to elucidate quantum mechanical properties of molecules. It serves as a model compound for theoretical studies .

Methods of Application

The compound is used in computational models to simulate its quantum states and predict its reactivity. Advanced quantum chemistry software is employed for these simulations .

Results and Outcomes

The simulations help in understanding the fundamental quantum behavior of quinoline molecules, which is crucial for the development of new materials and drugs .

Green Chemistry

Application Summary

Green chemistry focuses on the development of environmentally benign chemical processes. 5-Bromoquinolin-7-ol;hydrobromide is used in research aimed at reducing the use of hazardous substances .

Methods of Application

The compound is involved in studies exploring solvent-free reactions, use of green catalysts, and energy-efficient synthesis methods, such as microwave-assisted reactions .

Results and Outcomes

These studies have led to cleaner, safer, and more sustainable chemical synthesis routes for quinoline derivatives, aligning with the principles of green chemistry .

Industrial Chemistry

Application Summary

In industrial chemistry, 5-Bromoquinolin-7-ol;hydrobromide is utilized in the large-scale synthesis of chemicals. Its predictable reactivity is essential for process control and quality assurance .

Methods of Application

The compound is used in industrial reactors under optimized conditions to ensure consistent production. Process analytical technology (PAT) is often employed to monitor the synthesis .

Results and Outcomes

The application of 5-Bromoquinolin-7-ol;hydrobromide in industrial settings has resulted in efficient production processes with high yields and minimal by-products .

Chemical Education

Application Summary

Chemical education uses 5-Bromoquinolin-7-ol;hydrobromide to teach students about chemical reactions and synthesis. It serves as an example of a versatile organic compound .

Methods of Application

The compound is included in educational laboratory experiments where students can perform syntheses and analyze the products using various analytical techniques .

Results and Outcomes

These educational experiences provide students with hands-on knowledge of organic synthesis and analytical chemistry, preparing them for future research or industry roles .

Safety And Hazards

The safety data sheet (SDS) for 5-Bromoquinolin-7-ol hydrobromide indicates that it may be hazardous. The GHS07 pictogram is associated with it, and the hazard statements include H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

5-bromoquinolin-7-ol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO.BrH/c10-8-4-6(12)5-9-7(8)2-1-3-11-9;/h1-5,12H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCYDSPCBAFMIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Br)O)N=C1.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoquinolin-7-ol hydrobromide | |

CAS RN |

2413899-65-5 | |

| Record name | 5-bromoquinolin-7-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

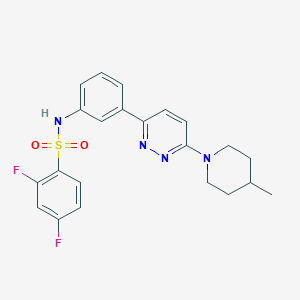

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2791036.png)

![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2791042.png)

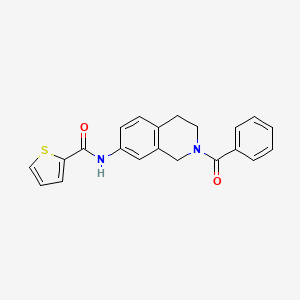

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2791044.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2791050.png)

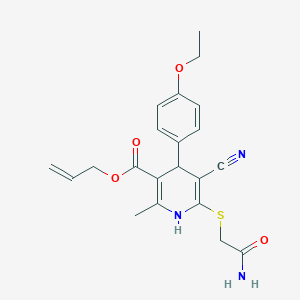

![4-fluoro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791053.png)